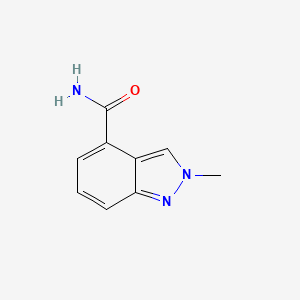![molecular formula C9H14N2O2 B11715225 [(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol](/img/structure/B11715225.png)
[(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2S,3S)-2-(1-メチル-1H-ピラゾール-4-イル)オキソラン-3-イル]メタノールは、ピラゾール環がオキソラン環に結合し、メタノール基が結合した化学化合物です。
準備方法
合成経路と反応条件
[(2S,3S)-2-(1-メチル-1H-ピラゾール-4-イル)オキソラン-3-イル]メタノールの合成は、通常、以下の手順を伴います。
ピラゾール環の形成: ピラゾール環は、ヒドラジンと1,3-ジカルボニル化合物を酸性条件下で反応させることで合成できます。
オキソラン環への結合: 次に、ピラゾール環は求核置換反応によってオキソラン環に結合します。
メタノール基の導入:
工業的生産方法
[(2S,3S)-2-(1-メチル-1H-ピラゾール-4-イル)オキソラン-3-イル]メタノールの工業的生産には、上記の合成経路の最適化されたバージョンが含まれる場合があり、スケーラビリティ、費用対効果、環境への影響を考慮します。これには、廃棄物とエネルギー消費を最小限に抑えるために、連続フローリアクターとグリーンケミストリーの原則を使用することが含まれます。
化学反応の分析
反応の種類
[(2S,3S)-2-(1-メチル-1H-ピラゾール-4-イル)オキソラン-3-イル]メタノールは、さまざまな種類の化学反応を起こす可能性があります。具体的には、次のとおりです。
酸化: メタノール基は酸化されてアルデヒドまたはカルボン酸を形成できます。
還元: ピラゾール環は、水素化条件下で還元できます。
置換: オキソラン環は求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化には、通常、パラジウム触媒を用いた水素ガスが使用されます。
置換: 置換反応では、ハロゲン化物やアミンなどの求核剤を使用できます。
主要な生成物
酸化: [(2S,3S)-2-(1-メチル-1H-ピラゾール-4-イル)オキソラン-3-イル]アルデヒドまたは[(2S,3S)-2-(1-メチル-1H-ピラゾール-4-イル)オキソラン-3-イル]カルボン酸が生成されます。
還元: 還元されたピラゾール誘導体が生成されます。
置換: 置換されたオキソラン誘導体が生成されます。
科学研究への応用
[(2S,3S)-2-(1-メチル-1H-ピラゾール-4-イル)オキソラン-3-イル]メタノールは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: その潜在的な生物活性と生体分子との相互作用について調査されています。
医学: 抗炎症作用や抗菌作用など、その潜在的な治療特性が検討されています。
産業: 新しい材料や化学プロセス開発に利用されています。
科学的研究の応用
[(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
[(2S,3S)-2-(1-メチル-1H-ピラゾール-4-イル)オキソラン-3-イル]メタノールの作用機序は、特定の分子標的および経路との相互作用に関与しています。ピラゾール環は、酵素や受容体と相互作用し、その活性を阻害または調節する可能性があります。オキソラン環とメタノール基も、その溶解性と結合親和性を高めることで、化合物の全体的な生物活性に貢献する可能性があります。
類似の化合物との比較
[(2S,3S)-2-(1-メチル-1H-ピラゾール-4-イル)オキソラン-3-イル]メタノールは、他の類似の化合物と比較できます。具体的には、次のとおりです。
[(2S,3S)-2-(1-メチル-1H-ピラゾール-4-イル)オキソラン-3-イル]エタノール: メタノールではなくエタノール基を持つ類似の構造です。
[(2S,3S)-2-(1-メチル-1H-ピラゾール-4-イル)オキソラン-3-イル]アミン: メタノールではなくアミン基を持つ類似の構造です。
[(2S,3S)-2-(1-メチル-1H-ピラゾール-4-イル)オキソラン-3-イル]カルボン酸: メタノールではなくカルボン酸基を持つ類似の構造です。
[(2S,3S)-2-(1-メチル-1H-ピラゾール-4-イル)オキソラン-3-イル]メタノールのユニークさは、その官能基の特定の組み合わせにあります。これは、その類似体と比較して、異なる化学的および生物学的特性を与える可能性があります。
類似化合物との比較
[(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol can be compared with other similar compounds, such as:
[(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]ethanol: Similar structure but with an ethanol group instead of methanol.
[(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]amine: Similar structure but with an amine group instead of methanol.
[(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]carboxylic acid: Similar structure but with a carboxylic acid group instead of methanol.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C9H14N2O2 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC名 |
[(2S,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]methanol |
InChI |
InChI=1S/C9H14N2O2/c1-11-5-8(4-10-11)9-7(6-12)2-3-13-9/h4-5,7,9,12H,2-3,6H2,1H3/t7-,9-/m0/s1 |
InChIキー |
DVUIKNLXEWVQCA-CBAPKCEASA-N |
異性体SMILES |
CN1C=C(C=N1)[C@@H]2[C@@H](CCO2)CO |
正規SMILES |
CN1C=C(C=N1)C2C(CCO2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


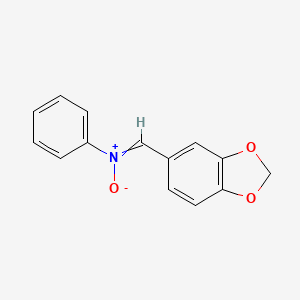
![2-hydroxy-3,5-diiodo-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}benzamide](/img/structure/B11715148.png)

![4,5-Bis{[(4-heptylphenyl)carbonyl]amino}-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl bis(4-heptylbenzoate)](/img/structure/B11715155.png)
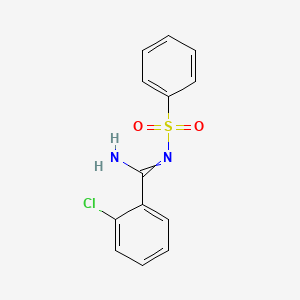
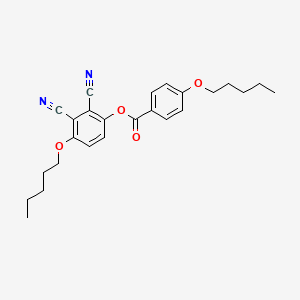
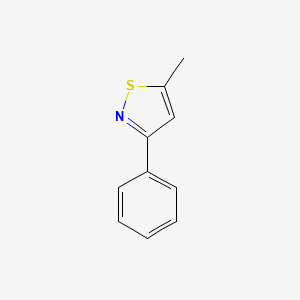
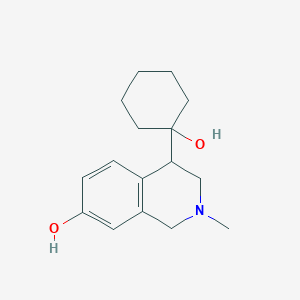
![(9S)-1-ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B11715186.png)
![4-Carbamoyl-1-[2-(dimethylamino)-2-oxoethyl]pyridinium](/img/structure/B11715189.png)
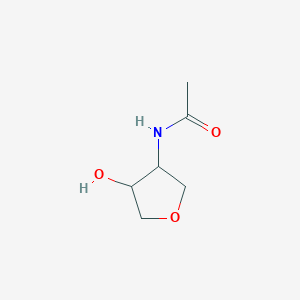
![N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide](/img/structure/B11715194.png)

